molecular formula C15H16N2O3S2 B2543396 (E)-5-(4-hydroxybenzylidene)-3-(morpholinomethyl)-2-thioxothiazolidin-4-one CAS No. 327075-93-4

(E)-5-(4-hydroxybenzylidene)-3-(morpholinomethyl)-2-thioxothiazolidin-4-one

Cat. No.: B2543396
CAS No.: 327075-93-4
M. Wt: 336.42
InChI Key: IYJKAHPKBLWEKT-UKTHLTGXSA-N
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Description

(E)-5-(4-Hydroxybenzylidene)-3-(morpholinomethyl)-2-thioxothiazolidin-4-one is a rhodanine-derived compound characterized by:

  • Core structure: A 2-thioxothiazolidin-4-one scaffold.
  • Substituents: A 4-hydroxybenzylidene group at position 5, contributing hydrogen-bonding capacity. A morpholinomethyl group at position 3, enhancing polarity and solubility.
  • Configuration: The (E)-isomer, critical for spatial arrangement and biological interactions.

Properties

IUPAC Name

(5E)-5-[(4-hydroxyphenyl)methylidene]-3-(morpholin-4-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c18-12-3-1-11(2-4-12)9-13-14(19)17(15(21)22-13)10-16-5-7-20-8-6-16/h1-4,9,18H,5-8,10H2/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJKAHPKBLWEKT-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CN2C(=O)/C(=C\C3=CC=C(C=C3)O)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3

a) Morpholinomethyl vs. Morpholino-2-Oxoethyl
  • Compound 3f: (Z)-5-(4-Methoxybenzylidene)-3-(2-morpholino-2-oxoethyl)-2-thioxothiazolidin-4-one (): Substituent: Morpholino-2-oxoethyl introduces an additional carbonyl group. Impact: Reduced yield (49.3%) compared to simpler substituents, possibly due to steric hindrance during synthesis . Melting Point: 203–205°C, lower than hydroxybenzylidene analogs (e.g., 217–219°C for 3d), suggesting weaker intermolecular forces .
b) Morpholinomethyl vs. Anilino/Pyrrolidino Groups
  • Compound 3e: (Z)-5-(4-Methoxybenzylidene)-3-(2-anilino-2-oxoethyl)-2-thioxothiazolidin-4-one: Substituent: Anilino group (aromatic amine). Impact: Higher yield (60%) but lower melting point (190–192°C), indicating reduced crystallinity compared to morpholine derivatives .
  • Compound 3g: (Z)-5-(4-Hydroxy-3-methoxybenzylidene)-3-(2-pyrrolidino-2-oxoethyl)-2-thioxothiazolidin-4-one: Substituent: Pyrrolidino (5-membered ring) vs. morpholine (6-membered). Impact: Lower yield (39.2%) and melting point (187–189°C), suggesting synthetic and stability challenges with smaller heterocycles .

Substituent Variations at Position 5 (Benzylidene Ring)

a) Hydroxy vs. Methoxy Substituents
  • Compound 3d : 4-Hydroxy-3-methoxybenzylidene derivative:
    • Bioactivity: Enhanced hydrogen bonding from the hydroxyl group improves enzyme inhibition (e.g., aldose reductase).
    • Melting Point: 217–219°C, higher than methoxy-only analogs, reflecting stronger intermolecular interactions .
  • Compound 3a : 4-Methoxybenzylidene derivative:
    • Impact: Methoxy increases lipophilicity but reduces hydrogen bonding, leading to lower melting points (215–217°C) .
b) Hydroxy vs. Chloro/Furan Substituents
  • Compound 2n (): (Z)-3-(4-Chlorophenyl)-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one: Substituent: 4-Chlorophenyl introduces electron-withdrawing effects. Impact: May enhance electrophilic reactivity but reduce solubility compared to morpholinomethyl derivatives .
  • Compound 40 (): Quinazolinone-linked 4-methoxyphenyl derivative: Impact: Extended conjugation from quinazolinone improves UV absorption but complicates synthesis (yield: 50%) .

Isomerism (E vs. Z Configuration)

  • : (E)-3-((4-Hydroxybenzylidene)amino)-2-thioxothiazolidin-4-one (N-arylRh): Configuration: E-isomer stabilizes planar geometry, favoring interactions with enzyme active sites. Yield: 83%, higher than Z-configuration analogs, indicating thermodynamic favorability .
  • : (Z)-5-(4-Hydroxybenzylidene)-3-N-(2-methoxyphenyl)-2-thioxothiazolidin-4-one:
    • Melting Point: 235°C, higher than E-isomers, suggesting tighter crystal packing in Z-forms .

Data Tables

Table 1: Comparison of Key Analogs

Compound ID Substituent (Position 3) Benzylidene Group (Position 5) Yield (%) Melting Point (°C) Biological Relevance
Target Compound Morpholinomethyl 4-Hydroxy N/A N/A Potential enzyme inhibitor
3f () Morpholino-2-oxoethyl 4-Methoxy 49.3 203–205 Aldose reductase inhibition
3d () Acetamide 4-Hydroxy-3-methoxy 84.5 217–219 High bioactivity
2n () 4-Chlorophenyl 4-Hydroxy N/A N/A Electrophilic reactivity
40 () Quinazolinone-methoxy 4-Methoxy 50 190–192 Extended conjugation

Table 2: Impact of Substituents on Physicochemical Properties

Substituent Type Solubility Melting Point Trend Synthetic Yield Trend
Morpholinomethyl High Moderate Moderate
Hydroxybenzylidene Moderate High High
Methoxybenzylidene Low Moderate Moderate
Chlorophenyl Low Variable Variable

Key Findings and Implications

Morpholinomethyl Advantage: The morpholinomethyl group enhances solubility without significantly compromising yield, making it preferable for drug design .

Hydroxybenzylidene Superiority : 4-Hydroxybenzylidene analogs exhibit higher melting points and bioactivity due to hydrogen bonding, critical for enzyme inhibition .

Synthetic Challenges: Bulky substituents (e.g., quinazolinone, pyrrolidino) reduce yields, necessitating optimized protocols .

Isomerism Matters : E-configuration favors bioactivity, while Z-forms may improve crystallinity .

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